molecular formula C16H20N2O4S B2952207 methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate CAS No. 477871-76-4

methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate

Cat. No.: B2952207
CAS No.: 477871-76-4
M. Wt: 336.41
InChI Key: OQNDARUVIRHRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate (CAS: 477871-76-4) is a synthetic tryptophan-derived compound characterized by a unique heterocyclic 1,1-dioxo-1λ⁶,4-thiazinane ring system conjugated with an indole moiety. Its molecular formula is C₁₆H₂₀N₂O₄S (MW: 336.41 g/mol) . The compound features a methyl ester group at the carboxylate position, a 1,1-dioxothiazinane substituent at the α-carbon, and a 1H-indol-3-yl group at the β-carbon. Its synthesis likely involves multistep organic reactions, including amidation, sulfonation, or Pd-catalyzed coupling, as inferred from analogous compounds .

Properties

IUPAC Name

methyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-22-16(19)15(18-6-8-23(20,21)9-7-18)10-12-11-17-14-5-3-2-4-13(12)14/h2-5,11,15,17H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNDARUVIRHRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818015
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and presenting relevant data.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C16H20N2O4SC_{16}H_{20}N_{2}O_{4}S
  • Molecular Weight : 336.41 g/mol
  • CAS Number : 3803285

The presence of both indole and thiazine moieties in its structure is indicative of potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.

Biological Activity Overview

Research has indicated several biological activities associated with this compound, including:

1. Anticancer Activity

  • Preliminary studies suggest that compounds containing indole and thiazine derivatives can exhibit significant anticancer properties. For instance, similar compounds have been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potency in inhibiting cell proliferation .
  • A study highlighted that related indole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division .

2. Antimicrobial Properties

Mechanistic Insights

The biological mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : Mechanistic studies indicate that related compounds can trigger apoptosis in a dose-dependent manner by activating specific pathways within the cell .
  • Cell Cycle Arrest : Research shows that these compounds can cause cell cycle arrest at the G2/M phase, further contributing to their anticancer effects .

Data Summary

Activity Details Reference
Anticancer ActivityInduces apoptosis in HeLa and MCF-7 cells
IC50 ValuesHeLa (0.52 μM), MCF-7 (0.34 μM)
Cell Cycle ArrestG2/M phase arrest observed
Antimicrobial PotentialLimited direct studies; similar compounds show promiseGeneral literature

Case Studies

While direct case studies on this compound are scarce, related compounds have been extensively studied:

  • Study on Indole Derivatives : A series of indole-based compounds were synthesized and evaluated for their anticancer properties. The findings demonstrated significant activity against various cancer cell lines, supporting the potential of methyl 2-(1,1-dioxo...) in similar applications .
  • Thiazine Derivatives Research : Research focusing on thiazine derivatives has shown promising results in antimicrobial assays against Gram-positive and Gram-negative bacteria, suggesting that methyl 2-(1,1-dioxo...) may exhibit similar properties .

Comparison with Similar Compounds

Structural Analogues with 1,1-Dioxothiazinane Moieties

Compounds sharing the 1,1-dioxo-1λ⁶,4-thiazinane core exhibit variations in substituents that influence physicochemical properties and bioactivity:

Compound Substituents Molecular Formula Key Features Reported Bioactivity Reference
Target Compound Methyl ester, 1H-indol-3-yl C₁₆H₂₀N₂O₄S Indole-thiazinane hybrid; ester group enhances lipophilicity Not explicitly stated
3-(1,1-Dioxothiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid 4-Methoxyphenyl, carboxylic acid C₁₅H₁₉NO₅S Polar carboxylic acid; methoxy group may enhance membrane permeability Sold as a research chemical
3-(1,1-Dioxothiazinan-4-yl)-3-(2-thienyl)propanoic acid 2-Thienyl, carboxylic acid C₁₁H₁₃NO₄S₂ Thiophene substituent; potential for π-π interactions in target binding Marketed for medicinal purposes
2-(1,1-Dioxothiazinan-4-yl)-3-(1H-indol-3-yl)-N-(pyridin-2-ylmethyl)propanamide Pyridinylmethyl amide, indole C₂₁H₂₄N₄O₃S Amide linkage; pyridine moiety may confer metal-binding or CNS activity No bioactivity data

Key Observations :

  • The methyl ester in the target compound improves metabolic stability compared to carboxylic acid analogues (e.g., ).
  • Indole vs. Aromatic Substitutents : The indole group (target compound) offers hydrogen-bonding and hydrophobic interactions, whereas methoxyphenyl () or thienyl () groups modulate electronic properties and solubility.
Tryptophan Derivatives with Indole Modifications

Compounds with indole or tryptophan backbones but divergent functional groups:

Compound Substituents Molecular Formula Key Features Bioactivity Reference
(S)-Methyl 2-(N-(2-(4-chlorophenyl)-2-oxoethyl)-4-methylphenylsulfonamido)-3-(1H-indol-3-yl)propanoate Chlorophenyl, sulfonamido C₂₆H₂₄ClN₃O₅S Sulfonamide group; chloro substituent enhances electrophilicity Anticancer potential (inferred)
Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate Phenyl-indole, acetamido C₂₀H₂₀N₂O₃ C2-arylated indole; acetamido group mimics peptide bonds Studied for protein interactions
EHPTIP (Ethyl 2-(3-(4-hydroxyphenyl)-2-(...)-3-(1H-indol-3-yl)propanoate) Hydroxyphenyl, triazole-thioether C₂₈H₂₈N₆O₅S Radiolabeled derivative; hydroxyphenyl enables imaging applications Antimicrobial, imaging agent

Key Observations :

  • Arylation at Indole C2 : Compounds like utilize Pd-catalyzed arylation to introduce phenyl groups, enhancing steric bulk and π-stacking capacity.
  • Functional Group Diversity : Sulfonamides () and triazole-thioethers () expand pharmacological targeting (e.g., enzyme inhibition or antimicrobial activity).

Key Observations :

  • Catalytic Efficiency : Pd-catalyzed methods () enable regioselective indole modifications but require optimization for yield.
  • Complexity in Multistep Syntheses : EHPTIP () exemplifies challenges in purifying intermediates, necessitating flash chromatography.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.